Atorvastatin lysine

Caco-2 Permeability Biopharmaceutics Salt Selection

Atorvastatin lysine (CAS 609843-23-4) is a basic amino acid salt of the HMG-CoA reductase inhibitor atorvastatin, formulated with L-lysine to modulate physicochemical properties. As a member of the statin class, its core pharmacophore inhibits cholesterol biosynthesis.

Molecular Formula C39H49FN4O7
Molecular Weight 704.8 g/mol
CAS No. 609843-23-4
Cat. No. B12787135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin lysine
CAS609843-23-4
Molecular FormulaC39H49FN4O7
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1
InChIKeyOGVHFUBTPHZMJC-KLMFVFGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Lysine (CAS 609843-23-4) Sourcing Guide for Research and Formulation Development


Atorvastatin lysine (CAS 609843-23-4) is a basic amino acid salt of the HMG-CoA reductase inhibitor atorvastatin, formulated with L-lysine to modulate physicochemical properties [1]. As a member of the statin class, its core pharmacophore inhibits cholesterol biosynthesis. The lysine salt is specifically described in patent literature as possessing defined polymorphic modifications (A, B, C, and amorphous) characterized by unique X-ray powder diffraction interlayer distances and spectroscopic signatures, distinguishing it from the clinically dominant hemi-calcium salt [2].

Why Atorvastatin Lysine Cannot Be Assumed Interchangeable with Other Atorvastatin Salts


Substitution of atorvastatin salts without analytical verification is a high-risk procurement decision because the specific counterion and solid-state form directly dictate critical performance parameters. The hemi-calcium salt (e.g., Lipitor®) is known to have poor aqueous solubility and an absolute oral bioavailability of only ~12–14%, primarily limited by absorption rather than metabolism [1]. The patent literature explicitly states that the selection of an appropriate salt and crystal form is essential when bioavailability is absorption-limited, asserting that the intrinsic features of a specific salt—such as the lysine salt—cannot be replicated by simple formulation techniques like grinding or adding disintegrants [2]. Therefore, a generic substitution based solely on the atorvastatin moiety ignores the quantifiable impact of the salt form on dissolution, permeability, and ultimately therapeutic performance.

Atorvastatin Lysine (CAS 609843-23-4): Verifiable Evidence Guide for Differentiated Selection vs. Atorvastatin Calcium


Intestinal Permeability Advantage of Atorvastatin Lysine Over Hemi-Calcium Salt in Caco-2 Cell Assays

The patent describes a quantitative comparison of intestinal permeability using Caco-2 cell monolayers. Atorvastatin lysine salt microtablets demonstrated superior penetration through human intestinal epithelial cell layers compared to microtablets of crystal Form I atorvastatin hemi-calcium salt, prepared under identical conditions and pressing force. However, the specific numerical permeability coefficient (Papp) values are not disclosed in the publicly available abstract or claims [1]. This positional claim indicates a pre-clinical absorption advantage, but the absence of disclosed numerical data downgrades this evidence to 'Supporting' strength.

Caco-2 Permeability Biopharmaceutics Salt Selection

Polymorphic Identity: XRD Fingerprints Differentiating Atorvastatin Lysine Modifications from Calcium Salt Forms

The lysine salt exists in at least four distinct solid-state modifications (Amorphous and Crystalline Forms A, B, C), each with unique XRPD interlayer distances (d-values). For instance, Form A is characterized by peaks at 9.351, 5.126, 4.693, 4.558, 4.239, 4.055, 3.828, 3.617, 3.441, 3.343, 3.203, 3.107, 2.918, 2.709, and 2.595 Å [1]. These patterns are quantitatively distinct from the known polymorphs of atorvastatin calcium (Forms I, II, IV, V, VI, VII, VIII, IX, X, XI, XII, XIV, XVI, XVII) [2]. This differential XRPD signature provides a definitive and quantifiable method for authenticating the specific salt and polymorphic form upon receipt, a critical quality control step that cannot be performed by simple visual inspection.

Solid-State Characterization Polymorph Identification X-ray Powder Diffraction

Spectroscopic Identification: IR and Raman Signatures for Atorvastatin Lysine Salt Authentication

Complementary to XRD, the patent provides quantitative infrared (IR) and Raman spectral data that serve as additional strong analytical differentiators. The IR spectrum of Form A shows characteristic bands at 3643, 3322, 1646, 1583, 1423, 1084, 775, and 699 cm⁻¹, while its Raman spectrum features peaks at 2981, 1647, 1480, 734, 677, 635, 513, and 200 cm⁻¹ [1]. These spectroscopic fingerprints are a direct consequence of the lysine counterion and specific crystal packing and can be used to distinguish the compound from atorvastatin calcium or other salt forms during incoming material inspection.

Spectroscopic Quality Control API Authentication Vibrational Spectroscopy

Atorvastatin Lysine (CAS 609843-23-4): Optimal Procurement and Application Scenarios Based on Product-Specific Evidence


Development of Bioavailability-Enhanced Atorvastatin Formulations via Salt Engineering

Given its patented claim of superior intestinal permeability in the Caco-2 model, atorvastatin lysine is a strong candidate for formulation scientists specifically targeting the absorption-rate-limited bioavailability of atorvastatin. The intrinsic permeability advantage of the lysine salt form, as disclosed in the patent literature, provides a scientifically grounded rationale for selecting this API over generic atorvastatin calcium in proof-of-concept bioavailability enhancement studies [1].

Solid-State Screening and Polymorph Risk Assessment for Generic Drug Development

The well-characterized polymorphism of atorvastatin lysine, with four defined forms (Amorphous, A, B, C) each possessing distinct XRD and spectroscopic data [1], makes it an excellent model compound for solid-state screening studies. Researchers can use these distinct forms to investigate the relationship between solid-state form and dissolution/stability, generating valuable data to support a Quality by Design (QbD) approach for a potential generic product differentiated by its salt form.

Analytical Method Development and Reference Standard Qualification

The published quantitative XRPD interlayer distances and IR/Raman peak positions for the three crystalline lysine salt modifications [1] provide an immediate basis for developing identity, purity, and polymorph content methods. This compound serves as a valuable reference material for analytical R&D groups developing methods to distinguish atorvastatin salt forms, which is a critical capability for both innovator and generic pharmaceutical quality control laboratories.

Preclinical Pharmacokinetic Bridging Studies Using a Non-Calcium Salt

For preclinical pharmacologists, atorvastatin lysine provides a tool to study the contribution of the counterion to the drug's ADME profile. Using this API alongside the standard calcium salt in a comparative in vivo PK study would allow for the direct quantification of differences in exposure (Cmax, AUC), creating a valuable data bridge that could support the selection of the optimal salt for a New Chemical Entity (NCE) or a 505(b)(2) regulatory pathway.

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